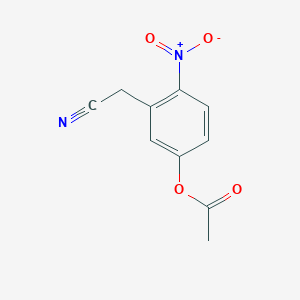

3-(Cyanomethyl)-4-nitrophenyl acetate

Description

3-(Cyanomethyl)-4-nitrophenyl acetate is an organic compound with a complex structure that includes a cyanomethyl group, a nitrophenyl group, and an acetate ester

Properties

IUPAC Name |

[3-(cyanomethyl)-4-nitrophenyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-7(13)16-9-2-3-10(12(14)15)8(6-9)4-5-11/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDCAFUQDBQDJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)[N+](=O)[O-])CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyanomethyl)-4-nitrophenyl acetate typically involves multi-step organic reactions. One common method includes the nitration of a phenyl acetate derivative followed by the introduction of a cyanomethyl group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyanomethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-(Cyanomethyl)-4-nitrophenyl acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of 3-(Cyanomethyl)-4-aminophenyl acetate.

Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

3-(Cyanomethyl)-4-nitrophenyl acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biochemical assays and probes.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyanomethyl)-4-nitrophenyl acetate involves its interaction with various molecular targets depending on the context of its use. For instance, in biochemical assays, it may act as a substrate or inhibitor for specific enzymes. The molecular pathways involved typically include the modification of functional groups on the compound, leading to changes in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

- 3-(Cyanomethyl)-4-nitrophenol

- 4-Nitrophenyl acetate

- 3-(Cyanomethyl)phenyl acetate

Uniqueness

3-(Cyanomethyl)-4-nitrophenyl acetate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both a nitro group and a cyanomethyl group allows for a diverse range of chemical transformations and applications that may not be possible with similar compounds lacking these functionalities.

Biological Activity

3-(Cyanomethyl)-4-nitrophenyl acetate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenol with acetyl chloride in the presence of a base, followed by the introduction of cyanomethyl groups. The purity and structure of the synthesized compound can be confirmed using techniques such as NMR and LC-MS.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. A notable study evaluated its effects on six different cancer cell lines, including human lung carcinoma (A549) and glioblastoma (U251). The compound exhibited significant anti-proliferative activity, with IC50 values indicating effective inhibition of cell growth (Table 1) .

Table 1: Anti-Proliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| U251 | 10 | Inhibition of cell cycle progression |

| MCF-7 | 12 | Modulation of signaling pathways |

| HeLa | 20 | Activation of caspase pathways |

The mechanisms through which this compound exerts its biological effects appear to involve several pathways:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased caspase activity and DNA fragmentation.

- Cell Cycle Arrest : It induces G1 phase arrest in the cell cycle, preventing further proliferation.

- Signal Transduction Modulation : Studies indicate that it may interfere with key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In an experimental model using U251 glioblastoma cells, treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 48 hours .

- Case Study 2 : A study on A549 cells demonstrated that exposure to varying concentrations led to dose-dependent apoptosis, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 3-(Cyanomethyl)-4-nitrophenyl acetate?

The synthesis typically involves the acetylation of 3-(Cyanomethyl)-4-nitrophenol using acetic anhydride in the presence of an acid catalyst (e.g., HATU or TEA) to activate the phenolic hydroxyl group . To avoid side reactions, the cyanomethyl group may require protection (e.g., via silylation). Purification is achieved via column chromatography with ethyl acetate/hexane gradients. Yield optimization often depends on stoichiometric control of the acylating agent and reaction time .

Q. How can the purity and structure of this compound be confirmed?

- NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, nitrophenyl protons at δ 8.1–8.3 ppm) .

- IR Spectroscopy : Confirms ester C=O stretching (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- X-ray Crystallography : Resolves dihedral angles (e.g., 85.30° between aromatic and acetate groups) and hydrogen-bonding networks (intramolecular O–H···O) .

- HPLC : Validates purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What storage conditions are optimal for this compound?

Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation. Use desiccants to minimize moisture absorption, as ester groups are prone to hydrolytic cleavage .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystalline structure of this compound?

Single-crystal XRD reveals intramolecular O–H···O hydrogen bonds forming six-membered envelope conformations. Intermolecular C–H···O interactions create layered packing, which affects solubility and thermal stability (mp ~127–129°C). The nitro group’s electron-withdrawing nature enhances π-stacking, contributing to crystal rigidity .

Q. What factors govern hydrolysis kinetics in aqueous solutions?

Hydrolysis follows pseudo-first-order kinetics, accelerated under alkaline conditions (pH > 7) due to nucleophilic attack by hydroxide ions. Calorimetric studies on analogous nitrophenyl esters (e.g., 4-nitrophenyl phosphate) show exothermic hydrolysis (ΔH° ≈ -26.3 kJ/mol) in acetate buffers (pH 3.6–5.85). Rate constants (k) increase by 2–3 orders of magnitude per pH unit .

Q. How does the cyanomethyl substituent affect reactivity compared to other derivatives?

The cyanomethyl group introduces steric hindrance near the ester carbonyl, reducing hydrolysis rates by ~40% compared to unsubstituted analogs (e.g., 4-nitrophenyl acetate). However, its electron-withdrawing nature enhances electrophilicity, making the compound more reactive in nucleophilic acyl substitutions (e.g., with amines or thiols) .

Q. Are there computational methods to predict degradation pathways under varying conditions?

Density Functional Theory (DFT) calculations model transition states for hydrolysis, revealing activation energies (~50 kJ/mol) consistent with experimental kinetics. Molecular dynamics (MD) simulations predict solubility parameters (δ ≈ 22 MPa¹/²) and degradation half-lives (t₁/₂ ≈ 48 h at pH 7, 25°C), validated by HPLC-MS studies .

Q. How can contradictory data on reaction yields be resolved in synthetic protocols?

Discrepancies often arise from competing side reactions (e.g., nitro group reduction or cyanomethyl hydrolysis). Methodological adjustments include:

- Temperature Control : Lower reaction temperatures (<40°C) minimize byproduct formation.

- Catalyst Screening : Use HATU over DCC for higher regioselectivity .

- In Situ Monitoring : FTIR tracks ester carbonyl formation (1740 cm⁻¹) to optimize reaction termination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.